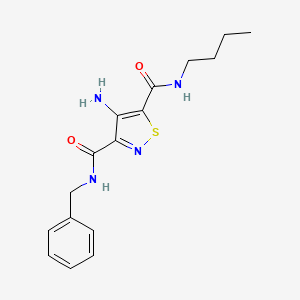
4-amino-N~3~-benzyl-N~5~-butyl-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the amino, benzyl, and butyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other thiazole derivatives .
Properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-butyl-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H20N4O2S/c1-2-3-9-18-16(22)14-12(17)13(20-23-14)15(21)19-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10,17H2,1H3,(H,18,22)(H,19,21) |
InChI Key |
ZFTVHKBUDICVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















